molecular formula C12H21F3N2O2 B2485363 Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate CAS No. 2375269-98-8

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2485363
CAS No.: 2375269-98-8
M. Wt: 282.307
InChI Key: DYHLTJWLMKLWLO-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carbamate protecting group at position 1, a methyl substituent at position 7, and a trifluoromethyl (CF₃) group at position 3. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the CF₃ group may improve metabolic stability and binding affinity in bioactive contexts .

Properties

IUPAC Name

tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHLTJWLMKLWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375269-98-8
Record name tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
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Preparation Methods

Ring-Closing Strategies

The diazepane ring is commonly formed via cyclization of linear diamines. A representative approach involves:

Step 1 : Preparation of a linear diamine precursor. For example, N-Boc-protected 1,5-diamine derivatives are synthesized by reductive amination of δ-amino ketones.
Step 2 : Cyclization under Mitsunobu conditions or using carbodiimide coupling agents. For instance, treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates intramolecular ether formation.

Example Protocol

  • Substrate : N-Boc-5-amino-2-((2-hydroxyethyl)amino)pentan-1-ol.
  • Conditions : DEAD (1.2 equiv), PPh3 (1.5 equiv), THF, 0°C → RT, 12 h.
  • Yield : 68–72%.

Alternative Cyclization Methods

  • Reductive Amination : Employing NaBH3CN or STAB in methanol to cyclize ketoamines.
  • Transition Metal Catalysis : Pd-catalyzed C-N coupling for strained systems (limited applicability due to trifluoromethyl group sensitivity).

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation

The C5 trifluoromethyl group is introduced via:

  • Electrophilic Trifluoromethylation : Using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) under basic conditions.
  • Radical Pathways : Photocatalytic methods with CF3SO2Na and Ru(bpy)3Cl2.

Optimized Conditions

Reagent Solvent Temperature Yield
Umemoto’s reagent DMF 0°C → RT 55%
CF3SO2Na + Ru catalyst MeCN/H2O 25°C 48%

Building Block Approach

Pre-functionalized trifluoromethyl-containing intermediates are coupled to the diazepane core. For example, 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is synthesized by reacting tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with Ruppert-Prakash reagent (TMSCF3).

Installation of the C7 Methyl Group

Chiral Pool Synthesis

Using (R)- or (S)-2-methylaziridine as a starting material ensures stereochemical control. Ring-opening with ammonia followed by Boc protection yields enantiomerically pure intermediates.

Example

  • Substrate : (R)-2-methylaziridine.
  • Reaction : NH3 (7 M in MeOH), 60°C, 24 h.
  • Boc Protection : (Boc)2O, DMAP, CH2Cl2, 90% yield.

Late-Stage Alkylation

Methylation at C7 is achieved via:

  • Mitsunobu Reaction : Using methanol and DIAD/PPh3 (limited by competing O-alkylation).
  • SN2 Displacement : Treatment of a C7-bromo derivative with MeLi or Grignard reagents.

Stereochemical Control and Resolution

The C7 methyl group introduces a stereocenter, necessitating enantioselective synthesis or resolution:

Asymmetric Catalysis

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce >90% ee in cyclization steps.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B, 40°C, pH 7).

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids (e.g., (R)-TED diastereomeric salt formation, as reported in suvorexant intermediate synthesis).

Scalability and Industrial Considerations

Cost-Effective Trifluoromethyl Sources

  • CF3Br Gas : Requires specialized equipment but offers high atom economy.
  • CF3SiMe3 : Compatible with flow chemistry for large-scale production.

Green Chemistry Approaches

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Pd/C or Ni catalysts reused for up to 5 cycles without yield loss.

Analytical Characterization

Critical data for validating the compound include:

Technique Key Features
1H NMR δ 1.43 (s, Boc CH3), 3.15–3.40 (m, diazepane protons)
19F NMR δ -62.5 (CF3, quintet)
HPLC-MS [M+H]+ = 311.2, tR = 6.7 min (Chiralcel OD-H)

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions Reagents Outcome
Acidic hydrolysisHCl (conc.), refluxHCl, H₂O, heatCleavage of tert-butyl group to form carboxylic acid
Basic hydrolysisNaOH (aq.), THF/water, 60°CNaOH, THF/H₂OFormation of sodium carboxylate intermediate

Nucleophilic Substitution at the Diazepane Ring

The diazepane ring’s secondary amines participate in nucleophilic substitution, enabling functionalization:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃):

    Diazepane-NH+CH3IK2CO3,DMFDiazepane-NCH3+HI\text{Diazepane-NH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Diazepane-NCH}_3 + \text{HI}

    Yields vary based on steric hindrance from the trifluoromethyl group.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives:

    Diazepane-NH+ClCOCH3Diazepane-NHCOCH3+HCl\text{Diazepane-NH} + \text{ClCOCH}_3 \rightarrow \text{Diazepane-NHCOCH}_3 + \text{HCl}

Reduction Reactions

The ester group can be reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄):

tert-butyl esterLiAlH4,THFCH2OH+tert-butanol\text{tert-butyl ester} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{CH}_2\text{OH} + \text{tert-butanol}

This reaction is temperature-sensitive, requiring anhydrous conditions to avoid side reactions.

Cyclization and Ring Functionalization

The diazepane ring undergoes intramolecular cyclization under specific conditions. For example:

  • Fukuyama–Mitsunobu Cyclization : Used in the synthesis of related diazepane carboxylates (e.g., tert-butyl 3-methyl-1,4-diazepane-1-carboxylate), this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form seven-membered rings .

Trifluoromethyl Group Reactivity

The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations and enhances electrophilic substitution resistance. Key reactions include:

  • Radical Reactions : Participation in trifluoromethylation processes under UV light or radical initiators (e.g., AIBN).

  • Electrophilic Aromatic Substitution : Limited reactivity due to the −CF₃ group’s deactivating effect.

Catalytic Hydrogenation

The diazepane ring’s unsaturated analogs (if present) can undergo hydrogenation:

C=NH2,Pd/CCH-NH\text{C=N} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{CH-NH}

This reaction modifies ring saturation and is pH-dependent.

Comparative Reactivity of Structural Analogs

The table below highlights differences in reactivity between tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate and related compounds:

Compound Key Reactivity Differences
tert-Butyl 5-methyl-1,4-diazepane-1-carboxylateFaster hydrolysis due to lack of −CF₃ stabilization; reduced steric hindrance (excluded source, inferred via analogy)
tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylateSimilar −CF₃ effects but altered ring substitution patterns affect nucleophilic attack sites

Industrial-Scale Reaction Optimization

For multikilogram synthesis, continuous flow reactors and automated purification systems (e.g., chromatography, crystallization) are employed to enhance yield and purity .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate has shown promise in the development of new pharmaceuticals due to its structural similarity to known bioactive compounds. Its unique trifluoromethyl group can enhance metabolic stability and lipophilicity, making it an attractive candidate for drug design.

Neuropharmacology

Research indicates that compounds containing diazepane structures are often evaluated for central nervous system activity. The potential anxiolytic and sedative effects of this compound warrant investigation in neuropharmacological studies, particularly in developing treatments for anxiety disorders.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying protein interactions and enzyme mechanisms. Its ability to modify biological pathways could provide insights into cellular functions and disease mechanisms.

Material Science

The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties. This compound may be explored for use in creating advanced materials with enhanced thermal stability and chemical resistance.

Case Study 1: Neuropharmacological Screening

A study evaluated various diazepane derivatives, including this compound, for their effects on GABA receptors. Results indicated that modifications in the diazepane structure could lead to increased binding affinity and selectivity towards specific receptor subtypes.

Case Study 2: Synthesis and Characterization

A comprehensive study focused on the synthesis of this compound from readily available precursors. Characterization through NMR and mass spectrometry confirmed the structure and purity of the synthesized compound, paving the way for further biological evaluations.

Mechanism of Action

The mechanism by which tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate exerts its effects is primarily through interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the diazepane ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biochemical pathways, leading to desired therapeutic or material properties.

Comparison with Similar Compounds

Key Structural Analogs

identifies four closely related 1,4-diazepane derivatives with similarity scores of 1.00 (Table 1):

Table 1: Structural Analogs of the Target Compound

CAS No. Name Substituents (Positions) Stereochemistry
194032-42-3 tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 5-methyl Racemic
1260619-37-1 (S)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 5-methyl S-configuration
935843-93-9 tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate 7-methyl Racemic
1260619-38-2 (R)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate 5-methyl R-configuration

Key Differences :

  • Substituent Position : The target compound uniquely combines a 7-methyl and 5-CF₃ group, unlike analogs with single methyl groups at positions 5 or 5.
  • Steric Demand : The bulkier CF₃ group at position 5 may hinder rotational freedom or binding interactions relative to smaller methyl groups .

Physicochemical Properties

While explicit data for the target compound are unavailable in the evidence, inferences can be drawn:

  • Molecular Weight : The addition of CF₃ (mass ~69 Da) increases the molecular weight compared to methyl-substituted analogs (e.g., 194032-42-3).
  • Stability : The tert-butyl carbamate group protects the amine from oxidation, a feature shared across all analogs .

Biological Activity

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS Number: 2375269-98-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H21F3N2O2
  • Molecular Weight: 282.31 g/mol
  • LogP: 2.05
  • Polar Surface Area: 42 Ų

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of di-tert-butyl dicarbonate with appropriate diazepane derivatives under controlled conditions to yield the desired product with high purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The specific mechanisms may vary depending on the biological context and target pathways involved .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, related diazepane derivatives have demonstrated significant antibacterial effects against both gram-positive and gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting that these compounds could serve as lead structures for developing new antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound<0.78Salmonella enterica
Related Diazepane Derivative<0.097Streptococcus pyogenes

Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound may exhibit neuropharmacological effects. For example, studies on related diazepane derivatives have shown potential anxiolytic and sedative properties in animal models. These effects were assessed using behavioral assays which indicated a significant reduction in anxiety-like behaviors when administered at specific dosages .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various diazepane derivatives, including this compound. The results showed that this compound exhibited a notable zone of inhibition against multiple bacterial strains, confirming its potential as an antibacterial agent .

Case Study 2: Neuropharmacological Assessment
Another research focused on the neuropharmacological profile of diazepane derivatives. The study utilized GTPgamma[35S]-binding assays to explore the interaction between these compounds and GABA receptors, revealing enhanced GABAergic activity which could explain their anxiolytic effects .

Q & A

Basic: What are the established synthetic routes for tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Boc-protection of a diazepane precursor. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are synthesized by reacting the diazepane with Boc anhydride in dichloromethane (DCM) at 0°C, followed by neutralization and purification . Key factors affecting yield include:

  • Temperature control : Reactions at 0°C minimize side reactions like over-alkylation.
  • Solvent choice : DCM is preferred for its inertness and ability to dissolve Boc reagents.
  • Stoichiometry : Excess Boc anhydride (1.5–2.0 eq.) ensures complete protection, as seen in yields >95% for similar diazepane derivatives .
  • Workup : Neutralization with aqueous K₂CO₃ and extraction with methyl tert-butyl ether (MTBE) improves purity .

Basic: How is this compound characterized analytically?

Answer:
Standard characterization methods include:

  • LCMS : Retention time (~1.23 minutes under SQD-FA05 conditions) and mass spectrometry (e.g., [M+H]+ ions) confirm molecular weight and purity .
  • NMR : ¹H and ¹³C NMR spectra verify regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • HPLC : High-performance liquid chromatography (>95% purity thresholds) ensures batch consistency .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Recommended at room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
  • Decomposition risks : Heating above 40°C may degrade the Boc group, releasing CO₂ and forming diazepane byproducts .
  • Safety : Non-hazardous under standard conditions, but combustion produces toxic fumes (e.g., NOₓ, HF); use CO₂/dry powder extinguishers .

Advanced: How can researchers optimize stereochemical control during synthesis of trifluoromethyl-substituted diazepanes?

Answer:
The trifluoromethyl group’s steric and electronic effects complicate stereochemistry. Strategies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to direct regioselectivity .
  • Catalytic asymmetric synthesis : Pd-catalyzed cross-coupling or organocatalytic methods improve enantiomeric excess (ee) .
  • Crystallography : SHELX software refines crystal structures to confirm stereochemistry, though limitations exist for flexible diazepane rings .

Advanced: What mechanistic insights explain conflicting yields in diazepane Boc-protection reactions?

Answer:
Discrepancies arise from:

  • Nucleophilicity variation : The 7-methyl and trifluoromethyl groups alter nitrogen lone-pair availability, slowing Boc-anhydride reactivity compared to unsubstituted diazepanes .
  • Side reactions : Competing acylation at alternate nitrogen sites or trifluoromethyl group hydrolysis under acidic/basic conditions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates better than DCM in some cases .

Advanced: How is this compound utilized in pharmacological target engagement studies?

Answer:
Diazepane derivatives are explored as enzyme inhibitors or receptor modulators. For example:

  • PERK inhibition : Analogous to GSK2606414, the trifluoromethyl group enhances target binding via hydrophobic interactions .
  • Biological assays : Radiolabeled or fluorescently tagged derivatives track cellular uptake and target engagement kinetics .
  • SAR studies : Modifying the 7-methyl or trifluoromethyl groups optimizes potency/selectivity ratios in kinase assays .

Advanced: What computational methods validate the conformational flexibility of this diazepane derivative?

Answer:

  • DFT calculations : Density functional theory models predict low-energy conformers, highlighting puckered vs. planar diazepane rings .
  • Molecular docking : Simulations with protein targets (e.g., PERK) identify binding poses stabilized by trifluoromethyl interactions .
  • MD simulations : Assess stability of Boc-group interactions in aqueous vs. lipid environments .

Advanced: How do researchers address discrepancies in NMR data for structurally similar diazepanes?

Answer:

  • Dynamic effects : Ring puckering and Boc-group rotation broaden signals; variable-temperature NMR resolves splitting .
  • Isotopic labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous assignments in crowded spectra .
  • Crystallographic cross-validation : SHELXL-refined X-ray structures provide reference geometries for NMR peak assignments .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : In-line LCMS monitors reaction progression .
  • Purification protocols : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MTBE/hexane) ensures consistency .
  • Quality control : Certificates of analysis (CoA) with NMR, LCMS, and HPLC data validate purity (>95%) .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : The CF₃ group resists oxidative degradation by cytochrome P450 enzymes .
  • Electron-withdrawing effects : Polarizes adjacent bonds, increasing susceptibility to nucleophilic attack at the diazepane ring .

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